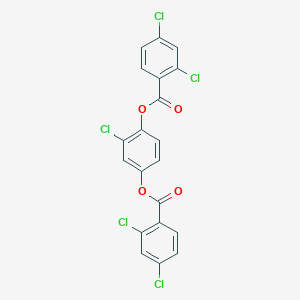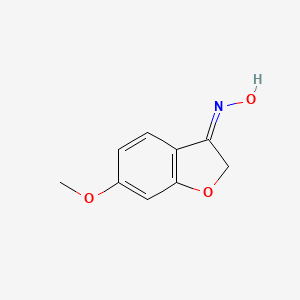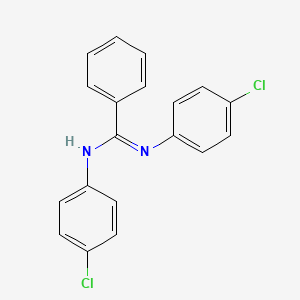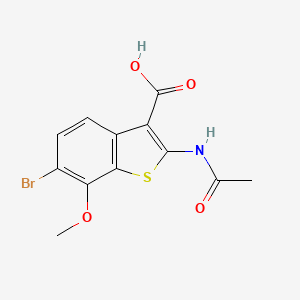![molecular formula C16H14ClFN2O4S2 B10873525 methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10873525.png)
methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of indole, thiophene, and sulfonamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents . The final step involves the sulfonylation of the amino group and esterification of the carboxylic acid group to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The sulfonamide group can interact with proteins, affecting their function . These interactions lead to the compound’s biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE: shares similarities with other indole derivatives, such as indomethacin and indole-3-acetic acid.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Uniqueness
The uniqueness of METHYL 5-CHLORO-3-({[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE lies in its combination of indole, thiophene, and sulfonamide moieties, which confer distinct chemical and biological properties . This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C16H14ClFN2O4S2 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
methyl 5-chloro-3-[2-(5-fluoro-1H-indol-3-yl)ethylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H14ClFN2O4S2/c1-24-16(21)15-13(7-14(17)25-15)26(22,23)20-5-4-9-8-19-12-3-2-10(18)6-11(9)12/h2-3,6-8,19-20H,4-5H2,1H3 |
Clave InChI |
UGWVNXBHRDWIKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)
![4-(2-methoxyphenyl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10873450.png)

![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10873462.png)

![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10873473.png)
![3-[7-(furan-2-ylmethyl)-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10873478.png)
![N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide](/img/structure/B10873480.png)
![4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10873497.png)

![2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873505.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10873511.png)

